molecular formula Na2S2O5<br>Na2O5S2 B152714 Sodium metabisulfite CAS No. 7681-57-4

Sodium metabisulfite

Cat. No. B152714
CAS RN: 7681-57-4
M. Wt: 190.11 g/mol
InChI Key: HRZFUMHJMZEROT-UHFFFAOYSA-L
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Patent
US04177247

Procedure details

To 16.6 g. (132 mm.) of sodium sulfite was added 100 ml. of methanol, and then a solution of sulfur dioxide (8.3 g., 130 mm.) in methanol with stirring at room temperature. After stirring for one hour, the reaction mixture was allowed to stand still and after 24 hours, the supernatant portion was removed and thereby, a methanol suspension containing 0.89 moles/l. of sodium pyrosulfite was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](=[O:9])=[O:8]>CO>[S:1]([S:7]([O-:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:5].[Na+:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand still and after 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the supernatant portion was removed
ADDITION
Type
ADDITION
Details
a methanol suspension containing 0.89 moles/l

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.